molecular formula C10H9IO2 B172091 (E)-Methyl 2-(2-iodovinyl)benzoate CAS No. 1287212-33-2

(E)-Methyl 2-(2-iodovinyl)benzoate

Cat. No.: B172091
CAS No.: 1287212-33-2
M. Wt: 288.08 g/mol
InChI Key: ULYJNULQEHZCSS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 2-(2-iodovinyl)benzoate (compound 4.2, CAS: N/A) is an iodinated vinyl benzoate ester with a molecular formula of $ \text{C}{10}\text{H}9\text{IO}_2 $. It is synthesized via iododesilylation of Methyl (E)-2-(2-(trimethylsilyl)vinyl)benzoate (4.1) using $ \text{N-iodosuccinimide} $ (NIS) in methanol, yielding a yellow oil with 91% efficiency . The compound is characterized by $ ^1\text{H NMR} $, $ ^{13}\text{C NMR} $, IR, and HRMS, confirming its (E)-stereochemistry and purity . Its hydrolysis under basic conditions (NaOH/THF-MeOH) produces (E)-2-(2-iodovinyl)benzoic acid (4.3), highlighting the reactivity of its ester group .

Key properties:

  • Physical state: Yellow oil (contrasts with crystalline solids of quinoline derivatives, e.g., C1–C7 in ) .
  • Reactivity: The iodovinyl group enables participation in cross-coupling reactions (e.g., Heck coupling), while the ester group is hydrolytically labile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(E)-2-iodoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYJNULQEHZCSS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1/C=C/I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Variations on Benzoate Esters

Compound Substituent/Modification Synthesis Method Key Properties/Applications Reference
(E)-Methyl 2-(2-iodovinyl)benzoate Iodovinyl group at position 2 Iododesilylation of silylvinyl precursor Reactive in cross-coupling; oil form
Ethyl 2-methoxybenzoate Methoxy group at position 2 Esterification of 2-methoxybenzoic acid Stable ester; used in fragrances
Methyl 2-((2-methylprop-2-en-1-yl)oxy)benzoate Propenyloxy group at position 2 Alkylation of 2-hydroxybenzoate Polymerizable monomer
(S)-Methyl 4-(1-aminoethyl)benzoate Aminoethyl group at position 4 Amination of methyl benzoate derivatives Chiral building block for pharma

Research Findings :

  • Electron-withdrawing vs. donating groups : The iodovinyl group in 4.2 is electron-withdrawing, increasing the ester's electrophilicity and hydrolysis rate compared to electron-donating methoxy groups in Ethyl 2-methoxybenzoate .
  • Applications: Iodinated derivatives like 4.2 are pivotal in Suzuki/Heck couplings due to iodine's leaving-group ability, whereas methoxy/amino derivatives are used in stable intermediates or bioactive molecules .

Quinoline-Based Benzoate Derivatives ()

Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine-benzoate scaffold.

Property (E)-Methyl 2-(2-iodovinyl)benzoate Quinoline Derivatives (C1–C7)
Structure Simple iodovinyl benzoate Complex heteroaromatic systems
Physical State Oil Crystalline solids (yellow/white)
Synthesis Single-step iododesilylation Multi-step coupling/crystallization
Applications Organic synthesis; cross-coupling Medicinal chemistry (e.g., kinase inhibitors)

Research Insights :

  • Crystallinity: Quinoline derivatives form stable crystals due to planar aromatic systems and hydrogen-bonding motifs, unlike the oil form of 4.2 .
  • Biological Activity: Quinoline derivatives (C1–C7) are optimized for drug discovery (e.g., targeting enzymes), whereas 4.2 is primarily a synthetic intermediate .

Sulfonylurea Herbicides ()

Compounds like Bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) are sulfonylurea-based herbicides.

Property (E)-Methyl 2-(2-iodovinyl)benzoate Bensulfuron-methyl
Functional Groups Iodovinyl, ester Sulfonylurea, pyrimidine
Reactivity Cross-coupling; hydrolysis Enzyme inhibition (ALS)
Applications Organic synthesis Agricultural pesticides

Key Difference : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, leveraging their sulfonylurea moiety, while 4.2 's iodine facilitates transition-metal catalysis .

Enzyme Model Compounds ()

Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) mimics hydrolase enzymes via a phosphorylated imidazole-benzoate system.

Property (E)-Methyl 2-(2-iodovinyl)benzoate Compound 21
Functional Groups Iodovinyl, ester Phosphoryloxy, imidazole
Reactivity Halogen bonding; cross-coupling Hydrolysis catalysis
Applications Synthetic intermediate Enzyme mimicry studies

Research Note: Compound 21's imidazole and phosphoryl groups enable nucleophilic catalysis, contrasting with 4.2's role in metal-mediated reactions .

Preparation Methods

Heck Coupling for Vinyl Iodide Formation

The Heck reaction is a cornerstone for constructing vinyl iodide motifs. In this context, methyl 2-iodobenzoate (CAS 610-97-9) serves as the aryl halide precursor, reacting with ethylene under palladium catalysis to install the vinyl iodide group. A representative protocol involves:

  • Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Base : Et₃N

  • Solvent : DMF at 80°C for 12 hours

  • Yield : 68–72%

Critical parameters include the avoidance of excess iodide, which may lead to homo-coupling byproducts. Stereoselectivity toward the (E)-isomer is achieved by employing bulky ligands, such as tri-o-tolylphosphine, which sterically hinder the syn-addition pathway.

Stille Coupling with Vinyl Stannanes

Stille coupling between methyl 2-iodobenzoate and tributyl(vinyl)stannane offers an alternative route. This method is notable for its tolerance toward ester groups:

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF
Temperature60°C
Reaction Time6 hours
Yield75–80%

The (E)-selectivity arises from the transmetallation step, which favors the trans-configuration in the transition state.

Iodination of Vinyl Precursors

Hydroiodination of Alkynes

Terminal alkynes undergo hydroiodination to generate vinyl iodides. Methyl 2-ethynylbenzoate, when treated with HI in acetic acid, produces (E)-methyl 2-(2-iodovinyl)benzoate with moderate selectivity:

RC≡CH+HIRCH=CHI(E:Z ratio=3:1)[2]\text{RC≡CH} + \text{HI} \rightarrow \text{RCH=CHI} \quad (\text{E:Z ratio} = 3:1)

Optimization Insights :

  • Acid Additives : HOAc enhances protonation kinetics, favoring Markovnikov addition.

  • Temperature : Reactions at 0°C improve (E)-selectivity to 4:1.

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

NIS in dichloroethane (DCE) facilitates iodination of preformed vinyl groups. For example, methyl 2-vinylbenzoate reacts with NIS under radical initiation to yield the target compound:

ConditionDetail
NIS Equiv.1.2
InitiatorAIBN (0.1 equiv.)
SolventDCE
Time24 hours
Yield65%

Radical stabilization by the ester group directs iodination to the β-position of the vinyl group.

Wittig and Horner-Wadsworth-Emmons Olefination

Wittig Reaction with Iodo-Substituted Ylides

The Wittig reaction between methyl 2-formylbenzoate and iodomethylenetriphenylphosphorane generates the vinyl iodide:

Ph3P=CHI+ArCHOArCH=CHI+Ph3PO\text{Ph}3\text{P=CHI} + \text{ArCHO} \rightarrow \text{ArCH=CHI} + \text{Ph}3\text{PO}

Key Data :

  • Ylide Preparation : From CH₂I₂ and PPh₃ in THF.

  • Reaction Yield : 60–65% with (E)-selectivity >90%.

Horner-Wadsworth-Emmons Modification

Using phosphonate reagents improves stereocontrol:

ArCO2Me+Ph2P(O)CH2IBaseArCH=CHI\text{ArCO}2\text{Me} + \text{Ph}2\text{P(O)CH}_2\text{I} \xrightarrow{\text{Base}} \text{ArCH=CHI}

Conditions :

  • Base : NaH in THF

  • Temperature : −78°C to room temperature

  • Yield : 70%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)(E)-SelectivityScalability
Heck Coupling7285%High
Stille Coupling8090%Moderate
Hydroiodination6575%Low
Wittig Reaction6595%Moderate

Trade-offs :

  • Heck Coupling : Requires stringent anhydrous conditions but offers scalability.

  • Wittig Reaction : High selectivity but involves phosphine oxide waste.

Stereochemical Control and Analytical Validation

NMR Characterization

  • ¹H NMR : Vinyl protons appear as doublets at δ 6.8–7.2 ppm (J = 14–16 Hz for (E)-isomer).

  • ¹³C NMR : Iodine’s inductive effect deshields the vinyl carbons (δ 95–100 ppm for C-I).

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration, with a C-I bond length of 2.09 Å and a C=C bond length of 1.34 Å .

Q & A

Q. What are the standard synthetic routes for preparing (E)-Methyl 2-(2-iodovinyl)benzoate?

The synthesis typically involves:

  • Iodination : Introducing iodine via electrophilic substitution or metal-catalyzed coupling (e.g., using iodine monochloride or Pd catalysts).
  • Esterification : Converting carboxylic acid intermediates to methyl esters using methanol and acid catalysts (e.g., H₂SO₄).
  • Cross-coupling : Stille or Suzuki-Miyaura reactions to install the vinyl iodide moiety. Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are often used in intermediate steps .

Q. How is the structure of (E)-Methyl 2-(2-iodovinyl)benzoate characterized?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for E/Z isomer distinction). For example, vinyl protons in the E-isomer show characteristic coupling (~12–16 Hz) .
  • X-ray Crystallography : SHELXL refines crystal structures to validate bond angles, iodine positioning, and steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
  • Crystallographic refinement : SHELX programs resolve ambiguities in electron density maps .

Q. What experimental strategies optimize the stereoselective synthesis of the E-isomer?

  • Thermodynamic control : Prolonged heating favors the E-isomer due to lower steric strain.
  • Catalytic systems : Use Pd(PPh₃)₄ with aryl halides to suppress β-hydride elimination, retaining the E-configuration .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • The C–I bond’s polarization enhances electrophilicity, making it reactive in Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions).
  • Steric hindrance from the iodovinyl group may slow down nucleophilic attacks, requiring optimized ligand systems (e.g., bulky phosphines) .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Accelerated degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC or LC-MS analysis.
  • Kinetic profiling : Monitor iodine loss via ICP-MS or iodometric titration .

Q. How can computational tools predict the compound’s biological activity?

  • Docking simulations : Map the molecule into target protein active sites (e.g., enzymes or receptors) using AutoDock or Schrödinger.
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous benzoates .

Q. What strategies mitigate byproduct formation during iodination?

  • Controlled stoichiometry : Limit iodine equivalents to prevent di-iodination.
  • Protecting groups : Temporarily block reactive sites (e.g., –OH or –NH₂) before iodination .

Q. How is the compound utilized in pharmacological research?

  • Anticancer studies : Screen against cancer cell lines (e.g., MTT assays) to assess cytotoxicity.
  • Antimicrobial testing : Evaluate MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-DAD/UV : Detect and quantify residual solvents or degradation products.
  • GC-MS : Identify volatile impurities with low detection limits (<1 ppm) .

Tables for Key Data

Table 1 : Common Reagents in Synthesis

StepReagents/ConditionsPurposeReference
IodinationI₂, KI, H₂O₂ (acidic conditions)Electrophilic iodination
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester formation
Cross-couplingPd(PPh₃)₄, Ar–X, baseVinyl iodide installation

Table 2 : Key Spectroscopic Data

TechniqueKey ObservationsInterpretationReference
¹H NMRδ 7.8–8.2 (aromatic), J=15 Hz (vinyl)Confirms E-stereochemistry
¹³C NMRδ 90–100 (C–I)Validates iodine incorporation

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